molecular formula C8H15NO3 B6147547 methyl 4-methoxypiperidine-1-carboxylate CAS No. 308108-00-1

methyl 4-methoxypiperidine-1-carboxylate

Cat. No.: B6147547
CAS No.: 308108-00-1
M. Wt: 173.21 g/mol
InChI Key: QJHKVFLNDGYLQZ-UHFFFAOYSA-N
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Description

Methyl 4-methoxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methoxypiperidine-1-carboxylate typically involves the reaction of piperidine with methanol and carbon dioxide under specific conditions. One common method includes the use of a nickel catalyst to facilitate the reaction. The reaction is carried out under mild conditions to ensure regioselectivity and yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-methoxypiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

    Piperidine: A basic structure similar to methyl 4-methoxypiperidine-1-carboxylate but without the methoxy and carboxylate groups.

    Methyl piperidine-1-carboxylate: Similar structure but lacks the methoxy group.

    4-Methoxypiperidine: Similar structure but lacks the carboxylate group.

Uniqueness: this compound is unique due to the presence of both methoxy and carboxylate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

308108-00-1

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 4-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C8H15NO3/c1-11-7-3-5-9(6-4-7)8(10)12-2/h7H,3-6H2,1-2H3

InChI Key

QJHKVFLNDGYLQZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C(=O)OC

Purity

95

Origin of Product

United States

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